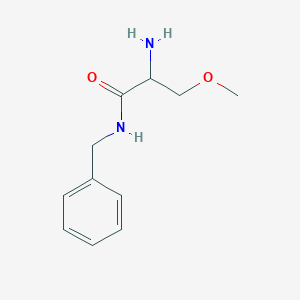

2-amino-N-benzyl-3-methoxypropanamide

説明

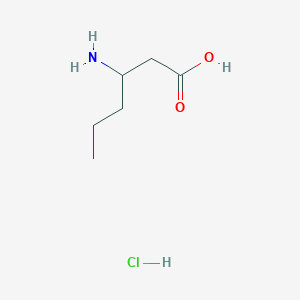

“2-amino-N-benzyl-3-methoxypropanamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is also known as “®-2-Amino-N-benzyl-3-methoxypropanamide” and is an impurity of Lacosamide, a potent anticonvulsant .

Synthesis Analysis

The synthesis of “2-amino-N-benzyl-3-methoxypropanamide” involves several steps. One method involves the reaction of the compound with acetic anhydride in the presence of pyridine or dmap . Another method involves the reaction with acetic anhydride at a temperature of 20°C . The yield of the reaction varies from 74.16% to 90% depending on the conditions .Molecular Structure Analysis

The InChI code for “2-amino-N-benzyl-3-methoxypropanamide” is1S/C11H16N2O2/c1-15-8-10 (12)11 (14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3, (H,13,14)/t10-/m1/s1 . This indicates the arrangement of atoms in the molecule and their connectivity. Physical And Chemical Properties Analysis

“2-amino-N-benzyl-3-methoxypropanamide” is a solid compound that can be colorless to light yellow . It has a predicted boiling point of 421.9±45.0 °C and a density of 1.107 . It is slightly soluble in chloroform and methanol when sonicated .科学的研究の応用

Treatment of Neurological Disorders : Research suggests that compounds like N-Benzyl-2-amino-3-methoxypropionamides are active in treating central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia. They are also useful as intermediates in preparing anticonvulsant derivatives (Habernickel, 2003).

Neuroleptic Activity : Certain benzamides of N,N-disubstituted ethylenediamines, including compounds similar to 2-amino-N-benzyl-3-methoxypropanamide, have been designed as potential neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Mechanism of Action in Antiepileptic Drugs : Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropanamide] is a chiral functionalized amino acid identified for its activity in seizure models. It enhances slow sodium channel inactivation, differentiating it from other sodium channel blocking antiepileptic drugs (Rogawski et al., 2015).

Inhibitors of Poly(ADP-ribose) Synthetase : Studies have found that benzamides substituted in the 3-position, like 3-methoxybenzamide, are potent inhibitors of poly(ADP-ribose) synthetase. These compounds are competitive inhibitors and are crucial in understanding cellular repair mechanisms (Purnell & Whish, 1980).

Antioxidant Properties : Amino-substituted benzamide derivatives, related to 2-amino-N-benzyl-3-methoxypropanamide, have been studied for their antioxidant properties. Their electrochemical oxidation mechanisms are crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).

Gastroprokinetic Activity : Certain derivatives of 2-amino-N-benzyl-3-methoxypropanamide have been identified as gastroprokinetic agents, influencing the motility of the gastrointestinal tract (Kato et al., 1995).

Antihypertensive Activity : Studies on 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, structurally related to 2-amino-N-benzyl-3-methoxypropanamide, have shown potential antihypertensive activity, contributing to the development of new cardiovascular drugs (Cassidy et al., 1992).

Identification of Lacosamide Receptors : Research on (R)-lacosamide and its analogs aims to identify interacting proteins associated with the function and toxicity of these compounds, providing insights into their therapeutic potential and mechanisms of action (Park et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)

![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)

![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)